6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one
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Overview
Description
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Morpholine Groups: The morpholine moieties can be introduced via nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.
Final Assembly: The final compound is assembled through condensation reactions, often requiring specific catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates and nucleophiles like morpholine.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Morpholine-Containing Compounds: Molecules that contain morpholine rings and exhibit similar biological activities.
Uniqueness
6-(morpholin-4-yl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H24N4O4/c25-19-7-6-18(22-8-11-27-12-9-22)21-24(19)15-20(26)23-10-13-28-17(14-23)16-4-2-1-3-5-16/h1-7,17H,8-15H2 |
InChI Key |
WMCJZRHOYJWBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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